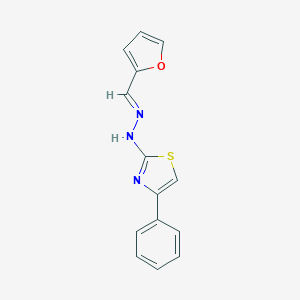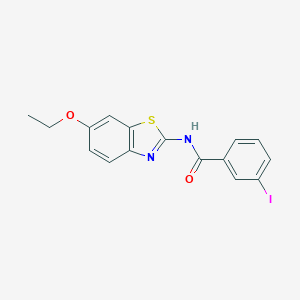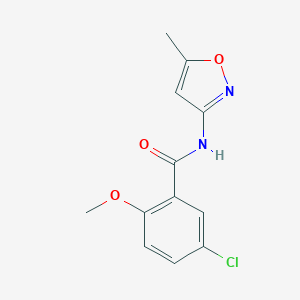![molecular formula C15H13ClN2OS B420839 2-{[2-(4-Chlorphenoxy)ethyl]thio}-1H-Benzimidazol CAS No. 312749-73-8](/img/structure/B420839.png)
2-{[2-(4-Chlorphenoxy)ethyl]thio}-1H-Benzimidazol
Übersicht
Beschreibung
The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is a potent and selective GPR142 antagonist . GPR142 is highly expressed in the pancreas and immune system and shares 33% homology with GPR139 .
Molecular Structure Analysis
The molecular formula of “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” is C15H13ClN2OS . The exact mass is 304.0437119 g/mol and the monoisotopic mass is also 304.0437119 g/mol .Physical And Chemical Properties Analysis
The compound “2-{[2-(4-Chlorophenoxy)ethyl]thio}-1H-benzimidazole” has a molecular weight of 304.8 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has five rotatable bonds and a topological polar surface area of 63.2 Ų .Wissenschaftliche Forschungsanwendungen
Hemmung des Androgenrezeptors
CLP-3094 ist ein potenter, BF3 (Bindungsfunktion 3)-gerichteter Inhibitor des Androgenrezeptors (AR). Es hemmt die transkriptionelle Aktivität des AR mit einem IC50 von 4 μM, was auf seine potenzielle Verwendung in der medizinischen Forschung im Zusammenhang mit Erkrankungen hindeutet, die von Androgenrezeptoren beeinflusst werden, wie z. B. Prostatakrebs .
GPR142-Antagonismus
Diese Verbindung wirkt auch als selektiver und potenter GPR142-Antagonist. GPR142 ist ein G-Protein-gekoppelter Rezeptor, der in die Regulation der Insulinsekretion verwickelt ist. Die antagonistische Wirkung von CLP-3094 auf GPR142 deutet auf seine Anwendung in der Forschung mit Schwerpunkt auf Stoffwechselstörungen, einschließlich Diabetes hin .
Regulation des intrazellulären Kalziums
Neben seiner Funktion als AR-Inhibitor wurde gezeigt, dass CLP-3094 den Anstieg der intrazellulären Kalziumkonzentration, der durch L-Tryptophan in Zellen induziert wird, die GPR142 exprimieren, hemmt. Diese Eigenschaft könnte in Studien zur Zellsignalgebung und Neurotransmission von Bedeutung sein .
Anhäufung von Inositolphosphaten
CLP-3094 hemmt auch die Anhäufung von Inositolphosphaten in Zellen, die GPR142 exprimieren, was ein weiterer Aspekt seiner potenziellen Anwendung in der medizinischen Forschung ist, insbesondere im Hinblick auf Signaltransduktionswege .
Chronisch-entzündliche Erkrankungen
Die Forschung hat gezeigt, dass die gezielte Behandlung von GPR142, für den CLP-3094 ein Antagonist ist, bei der Behandlung chronisch-entzündlicher Erkrankungen von Vorteil sein könnte. Dies eröffnet eine weitere Möglichkeit für die Anwendung von CLP-3094 in der medizinischen Forschung, die darauf abzielt, Behandlungen für solche Erkrankungen zu entwickeln .
Pharmakokinetische Analyse
Studien mit CLP-3094 umfassten pharmakokinetische Analysen, um seine Konzentration im Plasma mithilfe der Flüssigchromatographie-Tandem-Massenspektrometrie zu bestimmen. Diese Art von Forschung ist entscheidend für das Verständnis des ADME-Profils der Verbindung (Absorption, Verteilung, Metabolismus und Ausscheidung) .
Wirkmechanismus
Target of Action
The primary targets of CLP-3094 are the Androgen Receptor (AR) and GPR142 . The AR plays a pivotal role in the development of the prostate gland and is associated with the occurrence and progression of prostate cancer . GPR142 is a G-protein-coupled receptor that is highly expressed in pancreatic β-cells and immune cells .
Mode of Action
CLP-3094 acts as a potent BF3 (binding function 3)-directed inhibitor of the AR . It inhibits AR transcriptional activity, thereby disrupting the AR’s critical interactions with co-activator proteins . CLP-3094 is also a selective, potent antagonist of GPR142 .
Biochemical Pathways
CLP-3094 inhibits both an increase of intracellular Ca²⁺ concentration induced by L-tryptophan using CHO-K1 cells expressing GPR142 in the aequorin assay, and an accumulation of inositol phosphates using HEK293 cells expressing GPR142 in the SPA assay .
Result of Action
CLP-3094 inhibits the insulin secretion from islets induced by both L-tryptophan and GPR142 agonists . In animal models, it has been observed to consistently display significantly lower severity of arthritis scores than vehicle-treated mice .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of CLP-3094 is not well-documented in the available literature
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-7-12(8-6-11)19-9-10-20-15-17-13-3-1-2-4-14(13)18-15/h1-8H,9-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEWVENYWPSSOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of targeting GPR142 and what role does CLP-3094 play in this context?
A1: GPR142 is a G-protein-coupled receptor with high expression in pancreatic β-cells and immune cells, suggesting potential roles in diabetes and inflammatory diseases [, ]. While previous research focused on GPR142 agonists for insulin secretion, CLP-3094 emerges as a selective and potent antagonist of this receptor []. This discovery opens avenues for exploring GPR142 antagonism as a therapeutic strategy, particularly for chronic inflammatory diseases [].
Q2: What are the potential implications of CLP-3094's characterization as a GPR142 antagonist for drug development?
A2: The identification of CLP-3094 as a GPR142 antagonist provides a valuable tool for further research into the role of GPR142 in inflammatory diseases. The pharmacological characterization of CLP-3094 [] can be leveraged to:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4,6-dibromo-2-methyl-7-oxo-7H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B420756.png)


![4-[C-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)carbonimidoyl]benzene-1,3-diol](/img/structure/B420763.png)


![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420767.png)
![5-[4-(dimethylamino)benzylidene]-1,3-bis(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B420770.png)


![2-(3,4-dimethoxyphenyl)-3-[(3-phenyl-2-propenylidene)amino]-4(3H)-quinazolinone](/img/structure/B420777.png)
![Methyl 2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B420779.png)
![4-tert-butyl-N-(4-{4-[(4-tert-butylbenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B420780.png)
![N-(4-[1,1'-biphenyl]-4-yl-1,3-thiazol-2-yl)-4-butoxybenzamide](/img/structure/B420781.png)